3-(Bromomethyl)piperidine
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Overview
Description
3-(Bromomethyl)piperidine is a chemical compound with the molecular formula C6H12BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)piperidine typically involves the bromination of piperidine derivatives. One common method is the bromination of 3-methylpiperidine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)piperidine, while oxidation with potassium permanganate can produce 3-(hydroxymethyl)piperidine.
Scientific Research Applications
3-(Bromomethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the development of bioactive molecules.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)piperidine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it can interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
3-(Chloromethyl)piperidine: Contains a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)piperidine: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)piperidine is unique due to its specific reactivity and the presence of the bromomethyl group, which provides distinct chemical properties compared to its analogs. The bromine atom imparts higher reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(bromomethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGZHQGOTPGBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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